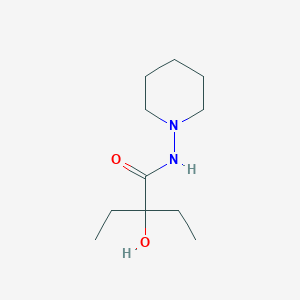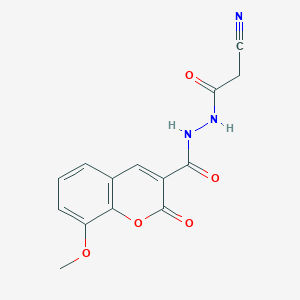![molecular formula C23H21N3O3 B15008095 N-{4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide](/img/structure/B15008095.png)
N-{4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It exhibits a unique structure that combines a quinazolinone core with a methoxyphenyl group, making it a subject of interest for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzaldehyde with anthranilic acid to form 2-(4-methoxyphenyl)quinazolin-4(3H)-one. This intermediate is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid .
Industrial Production Methods
化学反应分析
Types of Reactions
N-{4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline form.
Substitution: The methoxy group and the acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazoline derivatives.
科学研究应用
N-{4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Industry: It may be used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-{4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and to modulate the expression of inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) . These interactions contribute to its anti-inflammatory and anticancer properties.
相似化合物的比较
Similar Compounds
N-(4-methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but lacks the quinazolinone core.
4-methoxyacetanilide: Similar in structure but with different functional groups.
N-(4-acetyl-2-methylphenyl)acetamide: Another related compound with a different substitution pattern.
Uniqueness
N-{4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide is unique due to its combination of a quinazolinone core and a methoxyphenyl group. This structure imparts specific biological activities that are not observed in simpler analogs, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C23H21N3O3 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
N-[4-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H21N3O3/c1-15(27)24-17-9-11-18(12-10-17)26-22(16-7-13-19(29-2)14-8-16)25-21-6-4-3-5-20(21)23(26)28/h3-14,22,25H,1-2H3,(H,24,27) |
InChI 键 |
HEDCFQVDALVJJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid](/img/structure/B15008017.png)


![4-bromo-3-[(4-cyanophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B15008032.png)

![methyl (5E)-5-{[5-({[ethoxy(oxo)acetyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15008070.png)
![7-(2,4-Dimorpholin-4-yl-5-nitrophenyl)-3-thioxo-8-oxa-2,4-diazabicyclo[4.2.0]oct-1(6)-en-5-one](/img/structure/B15008072.png)
![7-(4-chlorophenyl)-8-[3-(hexyloxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15008076.png)
![ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B15008084.png)
![4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B15008090.png)
![(4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008093.png)
![N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide](/img/structure/B15008108.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[(6-butyl-3-cyanopyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B15008110.png)

